molecular formula C15H23FN2O2S B2558546 4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 946291-50-5

4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2558546
CAS No.: 946291-50-5
M. Wt: 314.42
InChI Key: SLPBMXKAMDYPHP-UHFFFAOYSA-N
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Description

4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a fluorine atom attached to a benzene ring, which is further connected to a piperidine ring via a sulfonamide linkage. The presence of the fluorine atom and the piperidine ring contributes to its distinct chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting isopropylamine with a suitable piperidine precursor under controlled conditions.

    Introduction of the Fluorine Atom: The next step involves the introduction of the fluorine atom to the benzene ring. This can be accomplished through electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide.

    Sulfonamide Formation: The final step is the formation of the sulfonamide linkage. This is typically achieved by reacting the fluorinated benzene intermediate with the piperidine intermediate in the presence of a sulfonyl chloride reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and the piperidine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide: Another fluorinated sulfonamide with similar structural features.

    N-(1-isopropylpiperidin-4-yl)-1-(3-methoxybenzyl)-1H-indole-2-carboxamide: A compound with a piperidine ring and similar functional groups.

Uniqueness

4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide stands out due to its specific combination of a fluorine atom and a piperidine ring, which imparts unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-fluoro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O2S/c1-12(2)18-9-7-13(8-10-18)11-17-21(19,20)15-5-3-14(16)4-6-15/h3-6,12-13,17H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPBMXKAMDYPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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